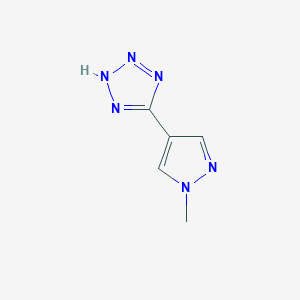![molecular formula C13H18N2O4S B7589606 2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid is a compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as TOTCA and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of TOTCA is not fully understood. However, it is believed that TOTCA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. TOTCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TOTCA also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
TOTCA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cardiovascular function. TOTCA has also been shown to have a positive effect on the immune system by increasing the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TOTCA in lab experiments is its low toxicity. TOTCA has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using TOTCA is its solubility. TOTCA has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of TOTCA. One potential direction is the development of new drugs based on TOTCA. TOTCA has been found to have various pharmacological activities, making it a promising candidate for drug development. Another potential direction is the study of the mechanism of action of TOTCA. Further research is needed to fully understand how TOTCA exerts its pharmacological effects. Additionally, the solubility of TOTCA could be improved to make it more suitable for use in experiments.
Méthodes De Synthèse
TOTCA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-mercaptothiazoline with 2,4,5-trimethyloxolane-3-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain TOTCA.
Applications De Recherche Scientifique
TOTCA has been extensively studied for its potential use in the development of new drugs. It has been found to have various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TOTCA has also been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Propriétés
IUPAC Name |
2-[2-[(2,4,5-trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-6-7(2)19-8(3)11(6)12(18)15-13-14-9(5-20-13)4-10(16)17/h5-8,11H,4H2,1-3H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLQGXATYRDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)NC2=NC(=CS2)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Aminomethyl)piperidine-1-carbonyl]benzamide](/img/structure/B7589535.png)
![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)

![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)


![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
